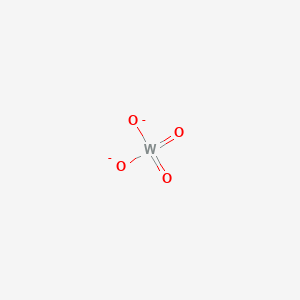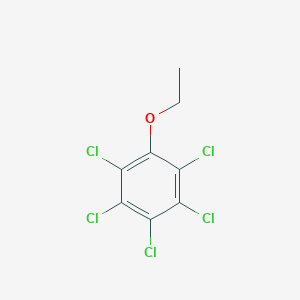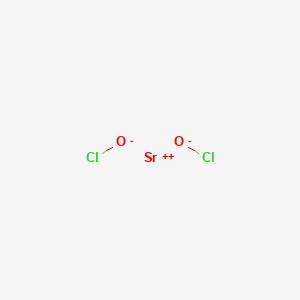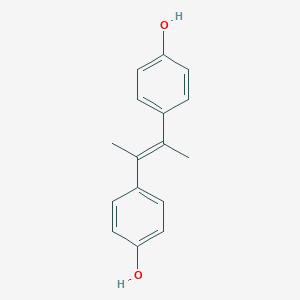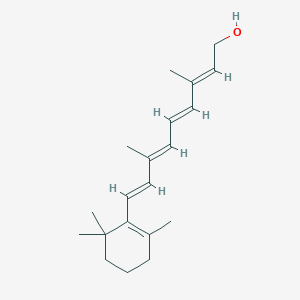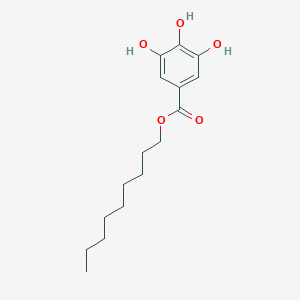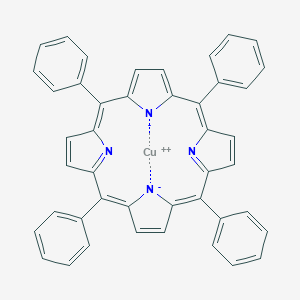
Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin” is a compound with the molecular formula C44H28CuN4. It is also known as 5,10,15,20-Tetraphenyl-21H,23H-porphine copper (II) or Copper TPP . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of “Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin” is complex. The compound has a molecular weight of 676.27 g/mol . The InChI string representation of the molecule is InChI=1S/C44H28N4.Cu/c1-5-13-29 (14-6-1)41-33-21-23-35 (45-33)42 (30-15-7-2-8-16-30)37-25-27-39 (47-37)44 (32-19-11-4-12-20-32)40-28-26-38 (48-40)43 (31-17-9-3-10-18-31)36-24-22-34 (41)46-36;/h1-28H;/q-2;+2/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40- .
Physical And Chemical Properties Analysis
“Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin” is a solid compound . It has a molecular weight of 676.27 g/mol . The compound has a maximum absorption wavelength (λmax) at 411 nm and 536 nm .
Scientific Research Applications
Photonic & Optical Materials
“5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)” is used in the field of photonic and optical materials . These materials are used to manipulate the flow of light. This can include reflecting, refracting, or modulating light to achieve a specific result.
Diagnostic Assay Manufacturing
This compound is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to determine the presence of a particular substance in a sample, often used in medical or scientific research.
Hematology
In the field of hematology, which is the study of blood, blood-forming organs, and blood diseases, “5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)” is used .
Histology
Histology, the study of the microscopic structure of tissues, also uses this compound .
Catalyst in Chemical Processes
Copper TPP is used as a catalyst in chemical processes within the petrochemical industry . Copper catalysts exhibit a more favorable hydrogenation activity compared to nickel catalysts.
Antimicrobial Applications
Copper nanoparticles, including those derived from Copper TPP, have superior antibacterial properties when compared to present-day antibiotics . Apart from their antibacterial role, antifungal, antiviral, and anticancer properties have also been described.
properties
IUPAC Name |
copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWXRCGBXCQIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30CuN4+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14172-91-9 |
Source


|
| Record name | [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the potential photovoltaic applications of Copper TPP?
A: Research suggests that Copper TPP can be used to fabricate organic-inorganic hybrid heterojunctions for photovoltaic applications. A study investigated the properties of a Copper TPP/p-Si heterojunction, revealing its potential for solar energy conversion. [] The heterojunction demonstrated a bias barrier height that increased with temperature, while the ideality factor decreased. This behavior was attributed to barrier inhomogeneities at the Copper TPP/p-Si interface. [] Further research is needed to optimize device performance and explore its full potential in solar cells.
Q2: Can Copper TPP be synthesized using a simple, efficient method?
A: Yes, Copper TPP can be directly synthesized using a two-step, one-flask method employing various Lewis and Bronsted acids as catalysts. [] This approach offers a convenient alternative to traditional multi-step synthesis routes. The method’s versatility is highlighted by its compatibility with different acids, yielding Copper TPP in varying yields. [] This streamlined synthesis facilitates further investigation and application of Copper TPP in various fields.
Q3: How does Copper TPP behave in supramolecular self-assembly on gold surfaces?
A: Copper TPP exhibits interesting supramolecular self-assembly properties on gold surfaces, influenced by factors like the type of metalloporphyrin and the applied electrochemical potential. [] For instance, in a mixed adlayer with cobalt(II) phthalocyanine (CoPc) on Au(100), Copper TPP molecules arrange alternately with CoPc, forming a striped pattern. [] This ordered structure is stable at the open circuit potential but becomes disordered at more positive potentials due to gold surface reconstruction. [] This control over molecular organization on surfaces by electrochemical means holds potential for applications in nanotechnology and molecular electronics.
Q4: How does deep ultraviolet (DUV) light affect Copper TPP?
A: Copper TPP exhibits unique photochemical behavior upon irradiation with DUV light at 177 nm. Unlike 2H-TPP, which primarily undergoes single-photon ionization, Copper TPP undergoes both dehydrogenation and demetalation processes. [] This difference in reactivity highlights the significant influence of the central metal ion on the photochemical pathways of tetraphenylporphyrins. [] The ability to selectively induce dehydrogenation and demetalation in Copper TPP using DUV light offers potential applications in controlled synthesis and modification of porphyrin-based materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



